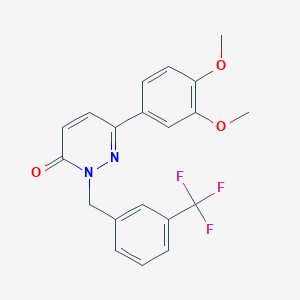

6-(3,4-dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one

Descripción

6-(3,4-Dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3,4-dimethoxyphenyl group at the 6-position and a 3-(trifluoromethyl)benzyl substituent at the 2-position. The structural uniqueness of this compound lies in the electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group, which may synergistically modulate solubility, bioavailability, and target binding .

Propiedades

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-27-17-8-6-14(11-18(17)28-2)16-7-9-19(26)25(24-16)12-13-4-3-5-15(10-13)20(21,22)23/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLVDWJDYMCCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions

Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Substitution Reactions: The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxy-substituted benzene derivatives and suitable electrophiles.

Benzylation: The 3-(trifluoromethyl)benzyl group is typically introduced through nucleophilic substitution reactions, where the pyridazinone core reacts with a benzyl halide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the pyridazinone core or the aromatic substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyridazinone core, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halides, nitrating agents, sulfonating agents

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-(3,4-dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with biological targets could lead to the discovery of new treatments for diseases.

Industry

In industry, this compound could be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.

Mecanismo De Acción

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Structural Features

The target compound is compared to structurally related pyridazin-3(2H)-ones (Table 1). Key variations include:

Table 1: Structural Comparison of Pyridazin-3(2H)-one Derivatives

*Estimated based on molecular formula C₂₁H₁₉F₃N₂O₃.

Physicochemical Properties

- Solubility: The 3,4-dimethoxyphenyl group enhances hydrophilicity compared to non-polar substituents like dichlorophenyl ().

- Thermal Stability : Crystallographic data from (for a related trifluoromethyl-containing compound) suggests that bulky substituents improve thermal stability due to rigid molecular packing.

Research Findings

Pharmacological Potential

While direct data on the target compound’s bioactivity is absent, structural analogs suggest promise:

- Antimicrobial: and highlight pyridazinones with IC₅₀ values <10 μM against Gram-positive bacteria.

- Metabolic Stability : The trifluoromethyl group may reduce oxidative metabolism, extending half-life compared to chlorinated analogs .

Actividad Biológica

6-(3,4-dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C20H20F3N2O3

- Molecular Weight : 395.37 g/mol

- CAS Number : 337921-45-6

The biological activity of 6-(3,4-dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. The dimethoxyphenyl group may engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, modulating their functions.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds similar to 6-(3,4-dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | HeLa | 7.01 ± 0.60 | Significant inhibition |

| Compound B | A549 | 8.55 ± 0.35 | Significant inhibition |

| Compound C | MCF-7 | 14.31 ± 0.90 | Significant inhibition |

These results suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways.

Case Studies

-

Study on Antitumor Activity

- A study assessed the antitumor activity of several pyridazinone derivatives, including the target compound. The findings revealed that these compounds could significantly reduce tumor growth in xenograft models.

- Findings : The compound exhibited an IC50 value lower than established chemotherapeutics, indicating higher potency.

-

Mechanistic Insights

- Research focused on the mechanism of action revealed that the compound inhibits specific kinases involved in cancer progression.

- Pathway Analysis : Inhibition of the PI3K/Akt pathway was noted, leading to reduced cell survival and proliferation.

Summary of Research Findings

The biological activity of 6-(3,4-dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one suggests a multifaceted role in combating cancer and inflammation through various mechanisms:

- Inhibition of cell proliferation in cancer cell lines.

- Induction of apoptosis , leading to reduced tumor size.

- Modulation of inflammatory responses , potentially providing therapeutic benefits in inflammatory diseases.

Q & A

Basic: What synthetic routes are commonly employed to synthesize 6-(3,4-dimethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one, and what analytical methods validate its purity?

Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or via substitution reactions on preformed pyridazinone scaffolds. For example, analogous pyridazinones are synthesized by reacting substituted phenylhydrazines with α,β-unsaturated ketones under acidic conditions . Key analytical methods include:

- HPLC for purity assessment (>98% by area normalization).

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., trifluoromethyl and dimethoxyphenyl groups).

- Mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated for structurally similar pyridazinones (monoclinic system, C2/c space group) .

Advanced: How can researchers optimize regioselectivity during the alkylation of pyridazinone scaffolds to avoid byproducts like N1 vs. N2 substitution?

Answer:

Regioselectivity in pyridazinone alkylation is influenced by steric and electronic factors. Methodological strategies include:

- Protecting group chemistry : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl groups) to direct alkylation to the desired nitrogen.

- Solvent polarity control : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation due to stabilization of transition states.

- Catalytic approaches : Use phase-transfer catalysts or Lewis acids (e.g., K₂CO₃) to enhance reaction efficiency, as shown in analogous syntheses .

- Computational modeling : DFT studies predict electron density distribution on pyridazinone nitrogens to guide reagent selection .

Basic: What in vitro biological assays are suitable for preliminary screening of this compound’s bioactivity?

Answer:

Initial screening should focus on target-agnostic assays:

- Anti-inflammatory activity : LPS-induced TNF-α inhibition in RAW 264.7 macrophages (IC₅₀ determination) .

- Anticonvulsant potential : Maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents.

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows.

- Enzyme inhibition : Fluorometric assays for kinases or phosphatases, given the trifluoromethyl group’s electron-withdrawing properties .

Advanced: How can contradictory bioactivity results between in vitro and in vivo studies be resolved?

Answer:

Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Mitigation strategies include:

- PK/PD modeling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy.

- Metabolite profiling : Identify active or inhibitory metabolites using hepatic microsomes.

- Orthogonal assays : Validate target engagement using biophysical methods (e.g., SPR for binding affinity).

- Theoretical frameworks : Link results to established mechanisms (e.g., ligand-receptor interactions) to contextualize findings .

Basic: What spectroscopic and computational methods characterize the compound’s electronic structure?

Answer:

- UV-Vis spectroscopy : Identify π→π* transitions in the pyridazinone core (λmax ~250–300 nm).

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO/LUMO distributions, critical for predicting reactivity .

- IR spectroscopy : Confirm carbonyl stretching (C=O at ~1650–1700 cm⁻¹) and trifluoromethyl vibrations (CF₃ at ~1150 cm⁻¹).

Advanced: How can researchers design experiments to elucidate the compound’s environmental fate and ecotoxicological impact?

Answer:

Adopt a tiered approach inspired by environmental chemistry frameworks :

Abiotic stability : Hydrolysis/photolysis studies under controlled pH and UV light.

Partition coefficients : Measure logP (octanol-water) and soil adsorption (Kd) to predict environmental mobility.

Biotic degradation : Use OECD 301/302 guidelines with activated sludge or sediment-microbe systems.

Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC₅₀) and chronic endpoints (algal growth inhibition).

Basic: What crystallization conditions are optimal for obtaining X-ray-quality crystals of this compound?

Answer:

- Solvent selection : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes nucleation.

- Temperature gradient : Crystallize at 4°C to slow crystal growth and reduce disorder.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 6-methyl-2-p-tolyl-pyridazinone derivatives) .

- Data collection : Use synchrotron radiation for high-resolution data (R-factor <0.06) and resolve disorder in trifluoromethyl groups .

Advanced: How can structure-activity relationship (SAR) studies improve potency against specific targets?

Answer:

- Scaffold modulation : Introduce electron-withdrawing groups (e.g., NO₂) at C4 to enhance binding to hydrophobic enzyme pockets.

- Pharmacophore mapping : Overlay crystal structures of target proteins (e.g., kinases) to identify critical interactions.

- Fragment-based screening : Test truncated analogs to isolate key binding motifs.

- Machine learning : Train QSAR models on bioactivity data from analogs (e.g., pyridazinones with anticonvulsant activity ).

Basic: What statistical designs are appropriate for dose-response studies in preclinical models?

Answer:

- Randomized block design : Account for inter-animal variability by grouping subjects by weight/age .

- Logistic regression : Fit dose-response curves (EC₅₀/ED₅₀) using software like GraphPad Prism.

- Power analysis : Ensure sample sizes (n ≥6) achieve 80% power (α=0.05) to detect significant effects.

Advanced: How can conflicting crystallographic data on bond angles/ligand conformations be reconciled?

Answer:

- Multi-method validation : Compare X-ray data with neutron diffraction or cryo-EM (if applicable).

- Dynamic simulations : Perform molecular dynamics (MD) to assess conformational flexibility in solution.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing .

- Disorder modeling : Refine occupancy factors for disordered trifluoromethyl groups using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.